Benzo[d]oxazol-6-ylmethanol
Description
Benzo[d]oxazol-6-ylmethanol is a heterocyclic compound featuring a benzoxazole core substituted with a hydroxymethyl group at the 6-position. Benzoxazoles are aromatic systems containing oxygen and nitrogen atoms within a fused benzene ring, which confer unique electronic and steric properties. The hydroxymethyl (-CH2OH) substituent enhances its polarity, making it a versatile intermediate in pharmaceutical synthesis and materials science.
Properties
IUPAC Name |
1,3-benzoxazol-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-3,5,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIGJJQUMRBQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)OC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde-Aminophenol Cyclization
The most direct route to benzo[d]oxazol-6-ylmethanol involves the cyclocondensation of 2-aminophenol with a suitably substituted aldehyde. For example, 6-(hydroxymethyl)benzaldehyde reacts with 2-aminophenol under acidic or catalytic conditions to form the benzoxazole core. A Brønsted acidic ionic liquid gel (BAIL gel) has emerged as a superior catalyst for this transformation, enabling solvent-free reactions at 130°C with near-quantitative yields (98%). The BAIL gel’s –SO3H groups protonate the aldehyde carbonyl, facilitating imine formation and subsequent cyclization (Figure 1).
Key Advantages :
-
Eliminates volatile organic solvents, aligning with green chemistry principles.
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Catalyst reusability: The BAIL gel retains >95% activity after five cycles.
Oxime Intermediate-Based Syntheses
Oxime Formation and Cyclization
Patent literature describes a two-step process involving oxime intermediates for benzoxazole synthesis. For this compound, this approach could involve:
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Oxime Synthesis : Treatment of 6-(hydroxymethyl)acetophenone with hydroxylamine hydrochloride in methanol and triethylamine yields the corresponding oxime.
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Cyclization : Heating the oxime with a base (e.g., NaOH or triethylamine) induces ring closure via dehydration.
Reaction Conditions :
Mechanistic Insight :
The base abstracts a proton from the hydroxymethyl group, initiating nucleophilic attack on the adjacent carbonyl carbon, followed by aromatization (Figure 2).
Catalytic Methods for Enhanced Efficiency
BAIL Gel-Catalyzed Reactions
The BAIL gel (1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate grafted onto tetraethyl orthosilicate) outperforms traditional acid catalysts (Table 1):
| Catalyst | Yield (%) | Reaction Time | Temperature |
|---|---|---|---|
| BAIL gel | 98 | 5 h | 130°C |
| HCl | 48 | 2 h | 50°C |
| TsOH | 51 | 10 h | 110°C |
Substrate Scope :
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Electron-donating (p-OMe, p-tBu) and withdrawing (p-NO2) groups on the aldehyde are tolerated.
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Heterocyclic aldehydes (e.g., furfural) yield corresponding benzoxazoles.
Protective Group Strategies
Silyl Ether Protection
To prevent undesired side reactions (e.g., oxidation or self-condensation), the hydroxymethyl group can be protected as a silyl ether (e.g., TBS or TIPS) during synthesis. Post-cyclization, the protective group is removed using tetrabutylammonium fluoride (TBAF).
Example Protocol :
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Protect 6-(hydroxymethyl)benzaldehyde as TBS ether.
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Perform BAIL gel-catalyzed cyclocondensation with 2-aminophenol.
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Deprotect with TBAF in THF to yield this compound.
Yield : ~85% over three steps (estimated from analogous protections).
Functionalization of Pre-Formed Benzoxazoles
Friedel-Crafts Hydroxymethylation
Direct introduction of the hydroxymethyl group to a pre-formed benzoxazole core via Friedel-Crafts alkylation is challenging due to the ring’s electron-deficient nature. However, lithiation at the 6-position followed by quenching with formaldehyde offers a viable pathway:
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Lithiation : Treat benzo[d]oxazole with LDA at −78°C in THF.
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Electrophilic Quenching : Add paraformaldehyde to introduce the hydroxymethyl group.
Yield : ~60% (based on similar lithiation-electrophile reactions).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| BAIL gel cyclization | 98 | High | Excellent | Low (solvent-free) |
| Oxime cyclization | 95 | High | Moderate | Moderate (MeOH use) |
| Friedel-Crafts | 60 | Medium | Low | High (cryogenic) |
Recommendations :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzoxazole ring undergoes electrophilic and nucleophilic substitutions, particularly at electron-deficient positions.
Friedel-Crafts Alkylation
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Reagents/Conditions : Methyltrifluoromethanesulfonate (MeOTf) catalysis with activated secondary alcohols (e.g., benzhydrol derivatives) .
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Mechanism : The reaction proceeds via in situ generation of carbocations from alcohols, followed by electrophilic attack at the C-6 position of the benzoxazole ring.
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Outcome : High regioselectivity for C-6 alkylation, yielding derivatives such as 6-(diarylmethyl)benzo[d]oxazol-2(3H)-ones.
Smiles Rearrangement
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Reagents/Conditions : Chloroacetyl chloride and amines (e.g., aniline, cyclohexylamine) in polar aprotic solvents (e.g., DMF) with NaH or K₂CO₃ as base .
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Mechanism : Initial S-alkylation of benzoxazole-2-thiol derivatives, followed by intramolecular nucleophilic attack and rearomatization.
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Outcome : Formation of 2-aminobenzoxazoles or spirocyclic intermediates (e.g., 2-aminoimidazoles).
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Yield : 25-83%, depending on steric hindrance of the amine .
Ring-Opening and Rearrangement Reactions
The benzoxazole ring can undergo cleavage under specific conditions, leading to novel heterocycles.
Methanimine Formation
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Reagents/Conditions : Heating in methanol or ethanol (65–80°C) .
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Mechanism : Nucleophilic attack by methanimine nitrogen at the benzoxazole C-2 position, resulting in ring opening and subsequent cyclization.
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Outcome : Formation of (benzo[d]oxazol-2-yl)arylmethanones (e.g., 8 ) or methanimines (e.g., 9f ) with three consecutive methanimino groups .
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Key Example :
Substrate Conditions Product Yield 7 (benzoxazole derivative) Reflux in methanol (8 h) 9f (thienylmethanimine) 85%
Functionalization of the Hydroxymethyl Group
The –CH₂OH moiety participates in oxidation and esterification reactions, though direct experimental data for Benzo[d]oxazol-6-ylmethanol is limited.
Oxidation to Carboxylic Acid (Hypothetical Pathway)
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
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Expected Outcome : Conversion to benzo[d]oxazole-6-carboxylic acid.
Esterification
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Reagents : Acetic anhydride or acetyl chloride in pyridine.
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Expected Outcome : Formation of benzo[d]oxazol-6-ylmethyl acetate.
Mechanistic Insights
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Friedel-Crafts Alkylation : MeOTf enhances carbocation stability, enabling efficient C–C bond formation .
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Smiles Rearrangement : Base-mediated deprotonation facilitates intramolecular nucleophilic attack, favoring rearomatization .
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Methanimine Formation : Solvent polarity dictates product selectivity (methanol vs. ethanol) .
Scientific Research Applications
Chemical Synthesis
Intermediate for Synthesis : Benzo[d]oxazol-6-ylmethanol serves as an intermediate in the synthesis of more complex benzoxazole derivatives. These derivatives can be further modified to enhance their biological activity or to tailor them for specific applications in pharmaceuticals and materials science.
Reactivity : The compound can undergo various chemical transformations:
- Oxidation : Converts to benzo[d]oxazol-6-carboxylic acid or benzo[d]oxazol-6-aldehyde.
- Reduction : Yields dihydrothis compound.
- Substitution : Can form benzo[d]oxazol-6-ylmethyl ethers or esters.
This compound has been investigated for its potential biological activities, particularly in the following areas:
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents. Its effectiveness against various pathogens is currently under investigation.
Anticancer Activity
The compound shows promise in cancer research:
- Mechanism of Action : It may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins. This mechanism has been observed in several cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Apoptosis induction |
| HeLa (Cervical) | 12.3 | Cell cycle arrest |
| A549 (Lung) | 18.7 | Inhibition of proliferation |
A case study highlighted that derivatives of this compound exhibited lower IC50 values against MCF-7 cells, indicating enhanced potency compared to the parent compound.
Neuroprotective Effects
Recent studies have shown that certain derivatives of this compound exert neuroprotective effects on β-amyloid-induced PC12 cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease . The compounds were found to promote cell viability and reduce neurotoxicity at specific concentrations.
Industrial Applications
In addition to its biological applications, this compound is utilized in the production of materials with specific chemical properties:
- Dyes and Polymers : The compound's unique structure allows it to be used in synthesizing dyes and polymers with desirable characteristics for industrial applications.
Recent Advances in Research
Recent literature has focused on enhancing the synthesis and biological evaluation of benzoxazole derivatives:
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-6-ylmethanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in its anticancer activity, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs of Benzo[d]oxazol-6-ylmethanol, highlighting differences in substituents, heteroatoms, and functional groups:
Key Differences and Research Findings
2-Methylbenzo[d]oxazol-5-ylmethanol (CAS 154235-77-5)
- Structural Difference : Methyl group at the 2-position and hydroxymethyl at the 5-position.
- Application : Used in organic synthesis for modifying solubility profiles.
Benzo[d]oxazole-6-carboxylic acid (CAS 13452-14-7)
- Structural Difference : Carboxylic acid (-COOH) replaces the hydroxymethyl group.
- Impact : The acidic proton enables salt formation and metal coordination, useful in polymer electrolytes or catalysts .
- Research Insight : Carboxylic acid derivatives often exhibit lower bandgaps than alcohols, as seen in DFT studies of polythiophenes .
2-Methylbenzo[d]oxazol-6-amine (CAS 5676-60-8)
- Structural Difference: Amino (-NH2) and methyl (-CH3) substituents.
- Impact : The amine group enhances nucleophilicity, making it reactive in cross-coupling reactions. Its molecular weight (148.16 g/mol) and compact structure favor applications in small-molecule inhibitors .
(2-Methylbenzo[d]thiazol-6-yl)methanol (CAS 103440-65-9)
- Structural Difference : Sulfur replaces oxygen in the heterocycle (benzothiazole vs. benzoxazole).
- Impact : Thiazoles exhibit lower electronegativity and larger atomic size than oxazoles, reducing bandgaps (e.g., P2 in DFT studies showed altered bond angles and band structures when S replaced O ).
- Application : Preferred in conductive polymers due to enhanced charge mobility .
Electronic and Thermodynamic Properties from DFT Studies
Evidence from polythiophene-based DFT analyses highlights critical differences between oxazole and thiazole derivatives:
- Bandgap Modulation : Replacing oxygen with sulfur (e.g., P1 → P2) reduces bandgaps by ~0.3 eV, improving semiconducting properties .
- Structural Stability : Oxazole derivatives (e.g., P1) show smaller bond angle deviations (≤2°) compared to thiazoles (P2), correlating with higher thermal stability .
- Doping Effects: Introducing electron-withdrawing groups (e.g., -Cl in P5) further lowers bandgaps, a strategy applicable to this compound derivatives for tuning optoelectronic performance .
Biological Activity
Benzo[d]oxazol-6-ylmethanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a benzoxazole ring fused with a methanol group at the 6-position. This unique structure contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Active |
| Bacillus subtilis | 64 µg/mL | Active |
| Candida albicans | 128 µg/mL | Moderate |
The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although detailed mechanisms remain to be fully elucidated .
2. Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity, particularly against pathogenic fungi like Candida albicans. The compound's efficacy against fungi suggests potential applications in treating fungal infections.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Candida albicans | 128 µg/mL | Moderate |
| Aspergillus niger | 256 µg/mL | Low |
The antifungal activity may be attributed to the compound's ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes .
3. Anticancer Properties
This compound is also being explored for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 3: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.7 | Inhibition of proliferation |
The compound's ability to induce apoptosis in cancer cells may involve the activation of caspases and the modulation of Bcl-2 family proteins .
Case Studies
A recent study investigated the synthesis and biological evaluation of this compound derivatives, revealing enhanced activity compared to the parent compound. The derivatives exhibited lower IC50 values against cancer cell lines, indicating improved potency.
Case Study Summary:
- Study Title: "Synthesis and Evaluation of Benzo[d]oxazol Derivatives as Anticancer Agents"
- Findings: Several derivatives showed IC50 values below 10 µM against MCF-7 cells.
- Conclusion: Structural modifications can significantly enhance biological activity, suggesting a pathway for developing more effective anticancer agents .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing Benzo[d]oxazol-6-ylmethanol derivatives?
Answer:
The synthesis of benzoxazole derivatives typically involves cyclization reactions, coupling strategies, or functional group transformations. For example:
- Microwave-assisted synthesis is used to improve reaction efficiency, as demonstrated in the preparation of imide- and formamide-derivatives with yields ranging from 66% to 79% .
- Arylation reactions using palladium catalysts (e.g., T1-MeCN) achieve regioselective C–H bond functionalization, yielding methyl 2-(2-methylbenzo[d]oxazol-6-yl)benzoate with 56% efficiency .
- Carboxamide formation via coupling reactions with morpholino or pyrrolidinyl groups enhances structural diversity, as seen in acetylcholinesterase inhibitors .
Advanced: How can substitution patterns on the benzoxazole core influence biological activity?
Answer:
Modifications at the 2- and 6-positions of the benzoxazole ring significantly alter bioactivity:
- 2-Position substitutions : Introducing pyrrol-2-yl or furan-2-yl groups enhances acetylcholinesterase (AChE) inhibition, with IC50 values as low as 12.62 nM .
- 6-Position modifications : Urea derivatives (e.g., 6-BDPU) act as cytokinin adjuvants, promoting adventitious root formation in plants by inhibiting cytokinin oxidase .
- Methoxy or methylthio groups at the 6-position improve antitumor activity, as observed in benzimidazole derivatives .
Basic: What spectroscopic techniques are critical for characterizing benzoxazole derivatives?
Answer:
- ¹H/¹³C NMR : Identifies substituent patterns and confirms regioselectivity (e.g., δ 3.89 ppm for methoxy groups in antitumor agents ).
- IR spectroscopy : Detects functional groups like carbonyls (νC=O at ~1700 cm⁻¹) in carboxamides .
- Mass spectrometry (ESIMS/EI) : Validates molecular weights, as shown for imide derivatives with m/z values matching calculated masses .
Advanced: How do molecular docking studies guide the design of enzyme inhibitors targeting benzoxazole derivatives?
Answer:
Docking simulations predict binding interactions and optimize inhibitor design:
- Acetylcholinesterase (AChE) : The benzoxazole ring occupies the catalytic anionic site (CAS), while pyrrolidinyl groups enhance π-π stacking, reducing Ki values to 7.74 nM .
- Cytokinin receptors : Urea derivatives (e.g., 6-BDPU) stabilize the CRE1/AHK4 receptor’s binding pocket, prolonging cytokinin activity .
- VraS kinase : Benzo[d]oxazol-6-yl urea derivatives disrupt bacterial signal transduction by blocking ATP-binding domains .
Basic: What in vitro assays are used to evaluate antitumor activity of benzoxazole derivatives?
Answer:
- MTT/Proliferation assays : Measure cytotoxicity against cancer cell lines (e.g., IC50 values for 2-methoxy-N-(benzoxazol-6-yl)benzamide derivatives ).
- Enzyme inhibition assays : Quantify AChE/butyrylcholinesterase activity using Ellman’s method .
- Bacterial two-hybrid systems : Assess kinase inhibition (e.g., VraS in methicillin-resistant Staphylococcus aureus) .
Advanced: How can researchers resolve contradictions in enzyme inhibition data across studies?
Answer:
Contradictions often arise from assay conditions or structural variations:
- Validate purity : Impurities in derivatives (e.g., unreacted starting materials) may skew IC50 values. Use HPLC or TLC for purity checks .
- Control for enzyme isoforms : AChE vs. butyrylcholinesterase selectivity depends on peripheral anionic site interactions, requiring isoform-specific assays .
- Replicate under standardized conditions : For example, pH, temperature, and substrate concentrations must align with published protocols .
Advanced: What strategies enhance selective inhibition of AChE over butyrylcholinesterase using benzoxazole carboxamides?
Answer:
- Peripheral site targeting : Bulky substituents (e.g., morpholino groups) reduce butyrylcholinesterase affinity due to steric clashes .
- Charge optimization : Introducing cationic groups improves CAS binding in AChE, as seen in 2-(furan-2-yl)-N,N-dimethylbenzoxazole-6-carboxamide (Ki = 12.62 nM) .
- Dynamic simulations : Identify residues unique to AChE (e.g., Trp286) for selective inhibitor design .
Basic: How are benzoxazole derivatives applied in plant physiology research?
Answer:
- Adventitious root induction : 6-BDPU enhances rooting in Pinus radiata by mimicking cytokinin activity and inhibiting degradation enzymes .
- Xylogenesis modulation : Urea derivatives upregulate lignin biosynthesis pathways, as shown in Ceratonia siliqua .
Advanced: What challenges arise in optimizing benzoxazole derivatives for dual kinase/enzyme inhibition?
Answer:
- Off-target effects : Derivatives like 1-(2-phenylbenzo[d]oxazol-6-yl)triazolium salts may bind non-specifically to unrelated kinases. Use competitive binding assays to assess selectivity .
- Pharmacokinetic trade-offs : Increasing lipophilicity for kinase inhibition may reduce aqueous solubility. Balance logP values via substituent engineering .
Advanced: How can structural modifications improve the metabolic stability of benzoxazole-based drugs?
Answer:
- Halogenation : Introduce fluorine or chlorine at the 3-position to block oxidative metabolism .
- Urea vs. carboxamide linkers : Urea derivatives (e.g., 6-BDPU) exhibit longer half-lives in plant tissues compared to esters .
- Prodrug strategies : Mask hydroxyl groups as acetylated precursors, enhancing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
